molecular formula C21H18N4O2 B2771159 (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide CAS No. 1212780-96-5

(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Cat. No. B2771159
CAS RN: 1212780-96-5
M. Wt: 358.401
InChI Key: JTPJVXTVXYPWRF-UHFFFAOYSA-N
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Description

(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of specific enzymes or receptors involved in various physiological processes. For example, (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide exhibits significant biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce pain and inflammation in animal models. In addition, (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been shown to exhibit fluorescence properties, which make it useful as a fluorescence probe for detecting metal ions in aqueous solutions.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is its potential as a starting material for the synthesis of other pyrazole derivatives with potential biological activities. In addition, this compound exhibits significant biological activities, which make it a useful tool for studying various physiological processes. However, one of the limitations of (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide. One direction could be to further explore its potential as a starting material for the synthesis of other pyrazole derivatives with potential biological activities. Another direction could be to investigate the mechanism of action of this compound in more detail, which could lead to the identification of new targets for drug discovery. Additionally, future research could focus on improving the solubility of (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide, which could expand its potential applications in various experimental settings.

Synthesis Methods

The synthesis of (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 1-benzyl-4-chloropyrazole with ethyl cyanoacetate, followed by the reaction of the resulting product with 2-methoxybenzaldehyde in the presence of a base. The final product is obtained after purification using column chromatography.

Scientific Research Applications

(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anticancer, anti-inflammatory, and analgesic activities. In addition, this compound has been studied for its potential as a fluorescence probe for detecting metal ions in aqueous solutions. Furthermore, (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been used as a starting material for the synthesis of other pyrazole derivatives with potential biological activities.

properties

IUPAC Name

(E)-3-(1-benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-27-20-10-6-5-9-19(20)24-21(26)18(12-22)11-17-13-23-25(15-17)14-16-7-3-2-4-8-16/h2-11,13,15H,14H2,1H3,(H,24,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPJVXTVXYPWRF-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CN(N=C2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

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